molecular formula C13H12F2O3 B1397888 Methyl 2-(3,5-difluoro-4-hydroxyphenyl)cyclopent-1-enecarboxylate CAS No. 1224103-77-8

Methyl 2-(3,5-difluoro-4-hydroxyphenyl)cyclopent-1-enecarboxylate

Cat. No. B1397888
CAS RN: 1224103-77-8
M. Wt: 254.23 g/mol
InChI Key: CMGFABCWJXPJFY-UHFFFAOYSA-N
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Description

“Methyl 2-(3,5-difluoro-4-hydroxyphenyl)cyclopent-1-enecarboxylate” is a complex organic compound. It contains a cyclopentene ring, a carboxylate group attached to the ring, and a 3,5-difluoro-4-hydroxyphenyl group also attached to the ring .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the cyclopentene ring, the introduction of the carboxylate group, and the attachment of the 3,5-difluoro-4-hydroxyphenyl group. The exact methods would depend on the starting materials and the specific conditions required .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the cyclopentene ring, the carboxylate group, and the 3,5-difluoro-4-hydroxyphenyl group. The exact three-dimensional structure would depend on the specific arrangement of these groups and the presence of any chiral centers .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The presence of the carboxylate group could allow for reactions involving nucleophiles, while the presence of the 3,5-difluoro-4-hydroxyphenyl group could allow for reactions involving electrophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the carboxylate group could make it more polar and potentially more soluble in water .

Scientific Research Applications

Fluorescent Chemosensors

Research indicates the development of fluorescent chemosensors based on related compounds, highlighting their application in detecting metal ions, anions, and neutral molecules with high selectivity and sensitivity. Such chemosensors have potential in environmental monitoring and diagnostic assays (Roy, 2021).

Biomass-Derived Chemicals

Studies on the catalytic transformation of biomass-derived chemicals to create valuable intermediates, like cyclopentanones and their derivatives, are relevant to sustainable material science. This research demonstrates the potential of related compounds in synthesizing environmentally friendly materials and chemicals (Dutta & Bhat, 2021).

Antimicrobial Agents

Investigations into compounds like p-Cymene, which is structurally similar to the molecule , show antimicrobial properties. This highlights the potential use of related compounds in developing new antimicrobial agents, addressing the global challenge of antimicrobial resistance (Marchese et al., 2017).

Radical Scavengers for Cell Impairment

Chromones and their derivatives have been studied for their radical scavenging properties, suggesting their application in preventing cell impairment and diseases related to oxidative stress. Such properties could imply potential therapeutic applications of related compounds in medicine and pharmacology (Yadav et al., 2014).

Environmental Epigenetics

Research into the effects of environmental factors on DNA methylation patterns, focusing on compounds like 5-Hydroxymethylcytosine, sheds light on the potential of related compounds to influence epigenetic changes. This area could be critical for understanding the impact of environmental pollutants and chemicals on human health and disease (Efimova et al., 2020).

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific properties. For example, if it is a potent drug, it could have significant toxic effects if not used properly .

Future Directions

The future directions for the study of this compound would depend on its potential applications. For example, if it has promising biological activity, it could be further studied as a potential drug .

properties

IUPAC Name

methyl 2-(3,5-difluoro-4-hydroxyphenyl)cyclopentene-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12F2O3/c1-18-13(17)9-4-2-3-8(9)7-5-10(14)12(16)11(15)6-7/h5-6,16H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMGFABCWJXPJFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(CCC1)C2=CC(=C(C(=C2)F)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(3,5-difluoro-4-hydroxyphenyl)cyclopent-1-enecarboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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